molecular formula C20H26N2O3S B4569451 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No.: B4569451
M. Wt: 374.5 g/mol
InChI Key: WCPOKWQNEPNWEN-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with a 3,4-dimethylphenylsulfonyl group and a 4-methoxybenzyl group

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine typically involves the reaction of 1-(3,4-dimethylphenyl)sulfonylpiperazine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-pyrrolidinylsulfonyl)piperazine
  • 1-(3,4-Dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

Comparison: Compared to similar compounds, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl group can enhance its solubility and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-4-9-20(14-17(16)2)26(23,24)22-12-10-21(11-13-22)15-18-5-7-19(25-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOKWQNEPNWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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